molecular formula C19H27BrN2O5 B5204953 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt)

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt)

Cat. No. B5204953
M. Wt: 443.3 g/mol
InChI Key: XJOLGQFIEMTDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt), also known as BZP, is a chemical compound that belongs to the group of piperazines. It is a psychoactive drug that has been used as a recreational drug due to its stimulant effects. However, in recent years, it has gained attention in the scientific community due to its potential use in research.

Mechanism of Action

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) acts as a stimulant by increasing the levels of dopamine and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and physiological effects:
2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream. 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has been found to have a greater effect on the central nervous system than on the peripheral nervous system.

Advantages and Limitations for Lab Experiments

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It has also been shown to have a high affinity for the dopamine and serotonin receptors, which makes it a potential tool for studying the mechanisms of these neurotransmitters. However, 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has limitations as well. It is a psychoactive drug that can cause adverse effects in humans, which makes it difficult to use in clinical studies. It is also a controlled substance in many countries, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt). One area of interest is the development of new piperazine derivatives that have a greater affinity for the dopamine and serotonin receptors. Another area of interest is the study of the long-term effects of 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) on the central nervous system. Additionally, 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) may have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and depression. Further research is needed to explore these possibilities.
In conclusion, 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) is a chemical compound that has potential applications in scientific research. It has been shown to have an affinity for the dopamine and serotonin receptors, which makes it a potential tool for studying the mechanisms of these neurotransmitters. 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has several advantages for use in lab experiments, but it also has limitations due to its psychoactive effects and controlled substance status. Future research on 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) may lead to the development of new piperazine derivatives and potential treatments for neurological disorders.

Synthesis Methods

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) can be synthesized by the reaction of piperazine with 4-bromobenzyl chloride. The resulting product is then reacted with 2-hydroxy-4-methylbenzoic acid in the presence of ethanedioic acid to form the salt form of 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt).

Scientific Research Applications

2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has been found to have potential applications in scientific research. It has been shown to have an affinity for the serotonin and dopamine receptors in the brain, which makes it a potential tool for studying the mechanisms of these neurotransmitters. 2-(1,4'-bipiperidin-1'-ylmethyl)-4-bromophenol ethanedioate (salt) has also been used as a model compound for studying the effects of piperazine derivatives on the central nervous system.

properties

IUPAC Name

4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O.C2H2O4/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20;3-1(4)2(5)6/h4-5,12,16,21H,1-3,6-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLGQFIEMTDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid

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